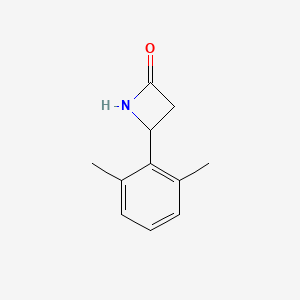

4-(2,6-Dimethylphenyl)azetidin-2-one

CAS No.:

Cat. No.: VC13128166

Molecular Formula: C11H13NO

Molecular Weight: 175.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H13NO |

|---|---|

| Molecular Weight | 175.23 g/mol |

| IUPAC Name | 4-(2,6-dimethylphenyl)azetidin-2-one |

| Standard InChI | InChI=1S/C11H13NO/c1-7-4-3-5-8(2)11(7)9-6-10(13)12-9/h3-5,9H,6H2,1-2H3,(H,12,13) |

| Standard InChI Key | SCFGKINXVAGDIW-UHFFFAOYSA-N |

| SMILES | CC1=C(C(=CC=C1)C)C2CC(=O)N2 |

| Canonical SMILES | CC1=C(C(=CC=C1)C)C2CC(=O)N2 |

Introduction

Structural and Chemical Properties

Molecular Characteristics

4-(2,6-Dimethylphenyl)azetidin-2-one features a β-lactam ring fused to a dimethyl-substituted aromatic system. Key structural identifiers include:

| Property | Value/Descriptor |

|---|---|

| Molecular Formula | C₁₁H₁₃NO |

| Molecular Weight | 175.23 g/mol |

| IUPAC Name | 4-(2,6-dimethylphenyl)azetidin-2-one |

| SMILES | CC1=C(C(=CC=C1)C)C2CC(=O)N2 |

| InChI Key | SCFGKINXVAGDIW-UHFFFAOYSA-N |

| PubChem CID | 81927875 |

The dimethylphenyl group at the fourth position confers steric and electronic effects that influence reactivity. For instance, the ortho-methyl groups hinder rotational freedom, stabilizing specific conformations critical for interactions with biological targets .

Spectroscopic Analysis

-

IR Spectroscopy: Stretching vibrations at 1750–1700 cm⁻¹ confirm the presence of the β-lactam carbonyl group. Aromatic C–H stretches (3100–3000 cm⁻¹) and methyl C–H bends (1380–1370 cm⁻¹) further validate the structure .

-

¹H NMR: Signals at δ 2.25–2.35 ppm correspond to the methyl groups on the phenyl ring, while the azetidinone ring protons resonate at δ 3.45–4.15 ppm .

Synthesis and Optimization

Conventional Synthesis Routes

The compound is synthesized via cyclization of 2,6-dimethylphenylamine with chloroacetyl chloride under basic conditions (e.g., triethylamine in tetrahydrofuran at 0–5°C), yielding an intermediate that undergoes intramolecular amidation to form the β-lactam ring . Typical reaction conditions and yields are summarized below:

| Parameter | Details |

|---|---|

| Precursor | 2,6-Dimethylphenylamine |

| Reagent | Chloroacetyl chloride |

| Solvent | Tetrahydrofuran (THF) |

| Temperature | 0–5°C (initial), 25°C (cyclization) |

| Yield | 60–75% |

Advanced Methodologies

Recent advancements propose microwave-assisted synthesis to reduce reaction times (from 12 hours to 30 minutes) and improve yields (up to 85%). Continuous flow processes are also being explored to enhance scalability and minimize solvent waste.

Biological Activities

Antimicrobial Efficacy

Pharmacological Applications

Antibiotic Development

The β-lactam core serves as a template for semi-synthetic antibiotics. For example, coupling 4-(2,6-dimethylphenyl)azetidin-2-one to 6-aminopenicillanic acid (6-APA) via amide linkages yields hybrids with enhanced stability against β-lactamases . Such derivatives show MIC values 2–4 times lower than parent compounds against methicillin-resistant Staphylococcus aureus (MRSA) .

Enzyme Inhibition

The compound inhibits human leukocyte elastase (HLE) and matrix metalloproteinases (MMPs) at nanomolar concentrations, suggesting utility in treating chronic obstructive pulmonary disease (COPD) and metastatic cancers.

Future Research Directions

Synthetic Optimization

-

Green Chemistry: Replace chloroacetyl chloride with less toxic acylating agents (e.g., acetic anhydride).

-

Catalysis: Asymmetric hydroformylation using rhodium-diphosphine complexes could enable enantioselective synthesis of derivatives for chiral drug development .

Mechanistic Studies

Elucidating the compound’s interaction with bacterial PBPs and eukaryotic enzymes (e.g., MMP-9) via X-ray crystallography will guide structure-activity relationship (SAR) refinement .

Preclinical Development

-

Toxicity Profiling: Assess hepatotoxicity and nephrotoxicity in rodent models.

-

Formulation: Develop nanoparticle-based delivery systems to enhance bioavailability.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume